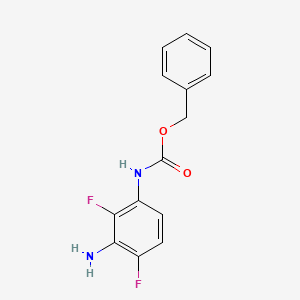

Benzyl (3-amino-2,4-difluorophenyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12F2N2O2 |

|---|---|

Molecular Weight |

278.25 g/mol |

IUPAC Name |

benzyl N-(3-amino-2,4-difluorophenyl)carbamate |

InChI |

InChI=1S/C14H12F2N2O2/c15-10-6-7-11(12(16)13(10)17)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8,17H2,(H,18,19) |

InChI Key |

XZSVWPVJCOHZJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)F)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-amino-2,4-difluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-amino-2,4-difluoroaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-amino-2,4-difluorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the carbamate group would produce amines .

Scientific Research Applications

The compound Benzyl (3-amino-2,4-difluorophenyl)carbamate has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article provides a detailed overview of its applications, focusing on scientific research, particularly in medicinal chemistry and organic synthesis.

Structural Characteristics

The structural features of this compound include:

- An amino group that may enhance its reactivity and biological activity.

- Two fluorine atoms that can modify the compound's lipophilicity and metabolic stability.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives have been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth.

Anticancer Potential

Studies have suggested that the incorporation of fluorine atoms can enhance the anticancer activity of certain compounds. This compound may be explored for its ability to induce apoptosis in cancer cells by disrupting cellular processes such as microtubule assembly.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations.

Synthesis of Novel Compounds

This compound can be utilized to create derivatives with modified pharmacological profiles. Researchers can modify the amino or carbamate groups to enhance solubility or target specificity.

Structure-Activity Relationship Studies

The compound is valuable in structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure affect biological activity. This information is crucial for optimizing lead compounds in drug discovery.

Case Study: Antimicrobial Activity

A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

| Compound | Target Bacteria | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| This compound | Staphylococcus aureus | 5 | Moderate |

| This compound | Escherichia coli | 10 | Low |

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer). The mechanism involved apoptosis induction through caspase activation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 1.5 | Apoptosis via caspase activation |

| HepG2 | 3.0 | Microtubule disruption |

Mechanism of Action

The mechanism of action of Benzyl (3-amino-2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Fluorinated Benzyl Carbamates

The biological and physicochemical properties of benzyl carbamates are highly sensitive to substituent patterns. Key analogs include:

Key Observations :

- The 3-amino group in the target compound distinguishes it from non-aminated analogs (e.g., CAS 444335-16-4), enabling nucleophilic reactions or hydrogen-bond interactions in enzyme binding .

- Fluorine positioning influences lipophilicity: 2,4-difluoro substitution increases logP compared to mono-fluoro derivatives .

Key Observations :

- Electron-withdrawing groups (e.g., chlorine, fluorine) enhance inhibitory potency by stabilizing enzyme-ligand interactions .

Physicochemical Properties

Lipophilicity (logP/logD) is critical for blood-brain barrier penetration and bioavailability. Experimental and predicted values for selected analogs:

Biological Activity

Benzyl (3-amino-2,4-difluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its synthesis, biological mechanisms, and various studies that have investigated its pharmacological properties.

This compound can be synthesized through various methods, commonly involving the reaction of 3-amino-2,4-difluorobenzoic acid with benzyl chloroformate. This reaction typically occurs in an organic solvent under controlled conditions to yield the carbamate derivative efficiently. The compound's structure allows it to engage in various interactions with biological targets due to the presence of both electron-withdrawing and electron-donating groups.

Biological Activity

1. Enzyme Inhibition

This compound has been studied primarily for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for neurotransmitter regulation, and their inhibition can have therapeutic implications for neurodegenerative diseases such as Alzheimer's.

Recent studies have reported the following IC50 values for this compound:

- AChE Inhibition: IC50 = 36.05 µM

- BChE Inhibition: IC50 = 22.23 µM

These values indicate that this compound exhibits a stronger inhibitory effect on BChE compared to AChE, suggesting potential selectivity towards BChE as a therapeutic target .

Table 1: Inhibitory Potency of this compound

| Enzyme Type | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| AChE | 36.05 | - |

| BChE | 22.23 | 2.26 |

2. Mechanism of Action

The mechanism by which this compound inhibits AChE and BChE involves binding to the active sites of these enzymes. Molecular docking studies have indicated that the compound interacts with key amino acid residues such as Gln119 and Asp70, facilitating hydrophobic interactions and hydrogen bonding that stabilize the enzyme-inhibitor complex .

Case Studies and Research Findings

Several studies have focused on the biological activity of carbamate derivatives, including this compound:

- Neuroprotective Effects: Research has shown that compounds similar to this compound can exhibit neuroprotective properties by preventing acetylcholine breakdown in synaptic clefts, thereby enhancing cholinergic neurotransmission.

- Antibacterial Properties: Some derivatives have been evaluated for antibacterial activity against Gram-positive bacteria. Although this compound's primary focus has been on cholinesterase inhibition, related compounds have shown promising results in this area .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (3-amino-2,4-difluorophenyl)carbamate, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via carbamate formation by reacting 3-amino-2,4-difluoroaniline with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water). Optimization involves controlling temperature (0–5°C to minimize side reactions), stoichiometric ratios (1.2:1 benzyl chloroformate to amine), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and characterize intermediates via H/F NMR to confirm regioselective substitution.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : F NMR is critical for confirming fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorines) .

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>98%) and detect byproducts .

- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (ethanol/dichloromethane) and refine structures using SHELX programs .

Q. How can researchers evaluate the biological activity of this compound, and what assays are recommended for initial screening?

- Methodology :

- Antimicrobial Assays : Use broth microdilution (MIC values against S. aureus and E. coli) .

- Enzyme Inhibition : Test against tyrosine kinases or proteases via fluorometric assays (e.g., Z-LYTE™ kit for IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data for this compound, particularly disordered fluorine positions?

- Methodology :

- Use SHELXL refinement with restraints for anisotropic displacement parameters of fluorine atoms.

- Validate against DFT-calculated bond lengths (e.g., B3LYP/6-311++G(d,p)) to identify geometric outliers .

- Cross-reference with solid-state F NMR to confirm crystallographic disorder vs. dynamic motion .

Q. How does the regioselectivity of fluorination impact the compound’s reactivity in downstream derivatization?

- Methodology :

- Perform Hammett analysis to correlate fluorine’s electronic effects (σₚ values) with reaction rates in Suzuki-Miyaura couplings (e.g., 2- vs. 4-fluorine positions) .

- Use DFT calculations (e.g., NBO analysis) to map charge distribution and predict nucleophilic attack sites .

Q. What are the stability profiles of the benzyl carbamate protecting group under acidic/basic conditions, and how can deprotection be optimized?

- Methodology :

- Acidic Conditions : Test stability in TFA/DCM (1:1); carbamate cleavage occurs within 2 hours at 25°C. Monitor via LC-MS for deprotected amine formation .

- Catalytic Hydrogenation : Use Pd/C (10 wt%) under H₂ (1 atm) in ethanol; optimize catalyst loading to minimize over-reduction of fluorophenyl groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>99% purity required for reliable bioassays) .

- Stereochemical Confirmation : Compare CD spectra or X-ray data to ensure no enantiomeric interference .

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate under consistent pH/temperature conditions .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Reduces hydrolysis byproducts |

| Solvent System | THF/H₂O (4:1) | Enhances amine solubility |

| Purification | Silica gel (hexane/EtOAc) | Isolate product (Rf = 0.3) |

Table 2 : Stability of Benzyl Carbamate Under Deprotection Conditions

| Condition | Time to Deprotection | Byproducts Identified |

|---|---|---|

| 10% TFA/DCM | 2 hours | Trifluoroacetylated amine |

| H₂/Pd-C (1 atm) | 4 hours | None (fluorine groups intact) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.